Cas no 2145513-76-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid
- EN300-1287578
- 2145513-76-2
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid
-
- Inchi: 1S/C23H26N2O4/c1-23(13-21(26)27,20-11-6-12-24-20)25-22(28)29-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20,24H,6,11-14H2,1H3,(H,25,28)(H,26,27)
- InChI Key: RNEXMKNPPIDVLY-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(=O)O)C1CCCN1)=O
Computed Properties
- Exact Mass: 394.18925731g/mol
- Monoisotopic Mass: 394.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 87.7Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1287578-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 50mg |
$1682.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 100mg |
$1761.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 250mg |
$1841.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 500mg |
$1922.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 1000mg |
$2002.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 2500mg |
$3925.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 5000mg |
$5807.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 10000mg |
$8611.0 | 2023-10-01 | ||
| Enamine | EN300-1287578-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 0.05g |
$2637.0 | 2023-05-26 | ||
| Enamine | EN300-1287578-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid |
2145513-76-2 | 0.1g |
$2762.0 | 2023-05-26 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid (CAS No. 2145513-76-2): An Overview
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid (CAS No. 2145513-76-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Pyr(2)-Butanoic Acid, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structure and functional groups make it an essential building block in the development of novel therapeutics and diagnostic tools.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a widely used reagent in peptide synthesis due to its ease of removal and high stability under various reaction conditions. The pyrrolidine moiety, on the other hand, is a versatile cyclic amine that can participate in a wide range of chemical reactions, making it a valuable component in the design of bioactive compounds. The combination of these functionalities in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid provides a robust platform for the synthesis of complex molecules with diverse biological activities.
Recent advancements in the field have highlighted the potential applications of this compound in various areas of research. For instance, studies have shown that derivatives of Fmoc-Pyr(2)-Butanoic Acid can be used to develop novel inhibitors for specific enzymes involved in disease pathways. One such application is in the inhibition of proteases, which play crucial roles in many pathological processes, including cancer and neurodegenerative diseases. The ability to selectively target these enzymes with high affinity and specificity is a key factor in the development of effective therapeutic agents.
In addition to its use as an enzyme inhibitor, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid has also been explored for its potential as a building block in the synthesis of peptidomimetics. Peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides, but with improved pharmacological properties such as enhanced stability, reduced immunogenicity, and better cell permeability. These properties make peptidomimetics attractive candidates for drug development, particularly for targeting intracellular proteins that are difficult to reach with traditional small molecules.
The synthesis of Fmoc-Pyr(2)-Butanoic Acid typically involves several steps, including the protection of the amino group with the Fmoc group, followed by the introduction of the pyrrolidine moiety through a suitable synthetic route. The choice of synthetic methods can significantly impact the yield and purity of the final product, making it essential to optimize each step carefully. Recent developments in green chemistry have also led to more environmentally friendly and cost-effective synthetic strategies for this compound, further enhancing its utility in research and industrial applications.
In terms of its physical and chemical properties, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid is a white crystalline solid with a molecular weight of 401.50 g/mol. It is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), making it easy to handle and process in laboratory settings. The compound's stability under various conditions has been well-documented, ensuring reliable performance in both research and industrial applications.
The biological activity of Fmoc-Pyr(2)-Butanoic Acid has been extensively studied using a variety of assays and models. In vitro studies have demonstrated its ability to modulate specific protein-protein interactions and enzymatic activities, providing valuable insights into its mechanism of action. In vivo studies have also shown promising results, with some derivatives exhibiting significant therapeutic effects in animal models of disease. These findings underscore the potential of this compound as a lead molecule for further drug development.
Beyond its direct applications as an active pharmaceutical ingredient (API), 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid has also found use as a tool compound in chemical biology research. Its ability to selectively interact with specific biological targets makes it an invaluable tool for probing cellular processes and identifying new therapeutic targets. This dual role as both an API candidate and a research tool highlights its broad utility across multiple disciplines within the life sciences.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid (CAS No. 2145513-76-2) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an ideal building block for the synthesis of bioactive molecules with diverse applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the development of novel therapeutics and diagnostic tools.
2145513-76-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-2-yl)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)